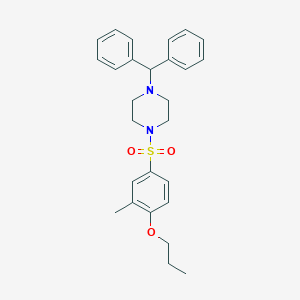
1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-4-(3-methyl-4-propoxybenzenesulfonyl)piperazine, commonly known as DPPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DPPE is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of DPPE is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and receptors, including the inhibition of cyclooxygenase-2 (COX-2), lipoxygenase, and phospholipase A2. DPPE has also been shown to modulate the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. Studies have reported its ability to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPPE has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which may contribute to its antioxidant activity. Additionally, DPPE has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its anxiolytic and antidepressant effects.
実験室実験の利点と制限
DPPE has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. DPPE has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, DPPE has some limitations for lab experiments. Its mechanism of action is not fully understood, which may hinder the development of DPPE as a therapeutic agent. Additionally, the synthesis of DPPE can be time-consuming and requires specialized equipment, which may limit its accessibility for researchers.
将来の方向性
There are several future directions for research on DPPE. Further studies are needed to elucidate its mechanism of action, which may facilitate the development of DPPE as a therapeutic agent. Additionally, studies are needed to investigate the potential of DPPE as an anticancer agent, as well as its potential as an anti-inflammatory and anticonvulsant agent. Further studies are also needed to investigate the safety and efficacy of DPPE in animal models and humans.
合成法
DPPE can be synthesized through various methods, including the reaction of diphenylmethanol with 3-methyl-4-propoxybenzenesulfonyl chloride and piperazine in the presence of a base. Another method involves the reaction of diphenylmethanol with 3-methyl-4-propoxybenzenesulfonyl chloride, followed by the reaction with piperazine in the presence of a base. The synthesis of DPPE has also been achieved through a one-pot reaction of diphenylmethanol, 3-methyl-4-propoxybenzenesulfonyl chloride, and piperazine in the presence of a base. These methods have been optimized to yield high purity and yield of DPPE.
科学的研究の応用
DPPE has been studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer activity, with studies reporting its ability to inhibit the proliferation of cancer cells. DPPE has also been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models. Additionally, DPPE has been studied for its potential as an anticonvulsant and anxiolytic agent.
特性
IUPAC Name |
1-benzhydryl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3S/c1-3-20-32-26-15-14-25(21-22(26)2)33(30,31)29-18-16-28(17-19-29)27(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,21,27H,3,16-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCSPPJSQKJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
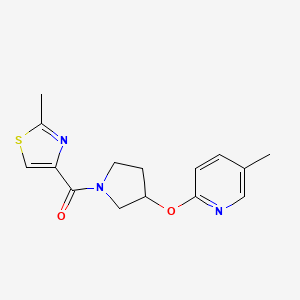
![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)
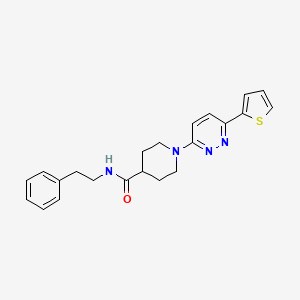
![1,3-Diethyl 2-[2-(3-nitrophenyl)hydrazin-1-ylidene]propanedioate](/img/structure/B2486017.png)
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
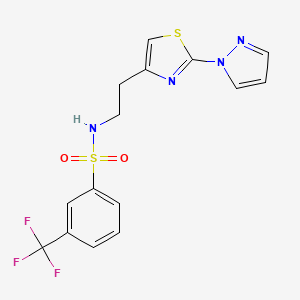
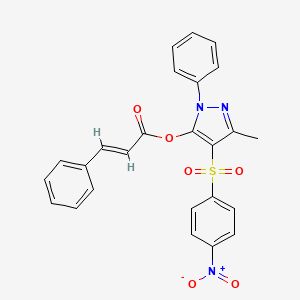
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)
![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)

![N-(2-chlorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2486030.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
